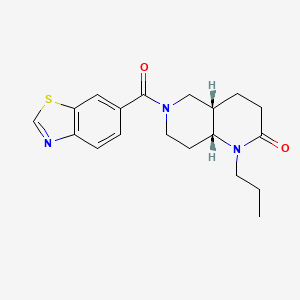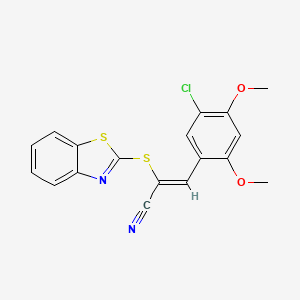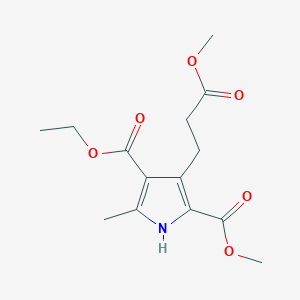![molecular formula C22H34N2O3 B5489972 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5489972.png)
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane, also known as L-655,708, is a selective antagonist of the GABA-A receptor. This compound has been widely studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Wirkmechanismus
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane acts as a selective antagonist of the GABA-A receptor, specifically targeting the α5 subunit-containing receptors. By blocking these receptors, 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane reduces the inhibitory effects of GABA neurotransmission, leading to increased excitability in the hippocampus.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane can enhance cognitive function and memory in preclinical models. It has also been shown to have anxiolytic and antidepressant effects, suggesting its potential as a therapeutic agent for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane is its high selectivity for the α5 subunit-containing GABA-A receptors, which allows for more targeted effects in preclinical models. However, one limitation is that the compound has relatively low potency, requiring higher doses to achieve significant effects.
Zukünftige Richtungen
Future research on 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane could focus on its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies could explore the potential of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane in combination with other drugs or therapies for enhanced efficacy. Finally, the development of more potent analogs of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane could lead to improved therapeutic options for neurological disorders.
Synthesemethoden
The synthesis of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane involves several steps, including the reaction of 3-isopropoxybenzylamine with 2-(methoxyacetyl)-1,3-dioxane-4,6-dione, followed by the cyclization of the resulting intermediate with N,N'-dibenzyl-1,4-diaminobutane.
Wissenschaftliche Forschungsanwendungen
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the α5 subunit-containing GABA-A receptors, which are primarily expressed in the hippocampus and are involved in learning and memory processes.
Eigenschaften
IUPAC Name |
2-methoxy-1-[9-[(3-propan-2-yloxyphenyl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)27-20-6-4-5-19(15-20)16-23-11-7-22(8-12-23)9-13-24(14-10-22)21(25)17-26-3/h4-6,15,18H,7-14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNINHWRKJFRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN2CCC3(CC2)CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)


![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)

![N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B5489933.png)
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5489944.png)
![3-(4-{[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5489951.png)

![(3aR*,7aS*)-2-{2-[(5-chloropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5489960.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5489971.png)